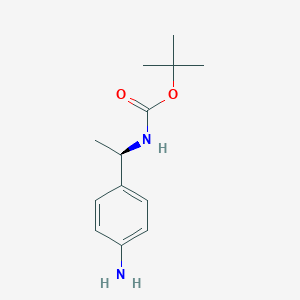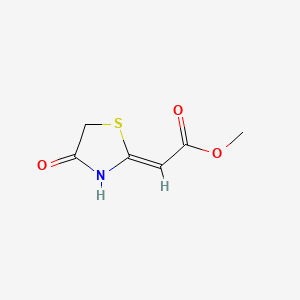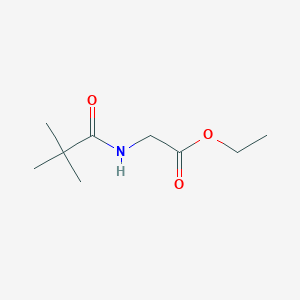
Ethyl 2-(2,2-dimethylpropanoylamino)acetate
Overview
Description
Ethyl 2-(2,2-dimethylpropanoylamino)acetate is a chemical compound with the formula C7H14O2 . It is also known by other names such as ethyl trimethylacetate, ethyl 2,2-dimethylpropionate, propionic acid, 2,2-dimethyl-, ethyl ester, trimethylacetic acid, ethyl ester, and ethyl pivalate .
Molecular Structure Analysis
The molecular structure of Ethyl 2-(2,2-dimethylpropanoylamino)acetate consists of a carboxylic ester functional group attached to a dimethylpropane group . The ester functional group is characterized by a carbonyl (C=O) group adjacent to an ether (R-O-R’) group .Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 2-(2,2-dimethylpropanoylamino)acetate are not available, esters like this compound generally undergo reactions such as hydrolysis, reduction, and transesterification .Physical And Chemical Properties Analysis
Ethyl 2-(2,2-dimethylpropanoylamino)acetate has a molar mass of 130.187 g/mol . Other physical and chemical properties such as boiling point, density, and refractive index could not be found in the available resources.Mechanism of Action
Future Directions
The future directions for research on Ethyl 2-(2,2-dimethylpropanoylamino)acetate and similar compounds could involve exploring their potential applications in various fields such as medicine, biology, and chemical sciences . Further studies could also focus on the synthesis and characterization of these compounds, as well as their reactivity and mechanism of action.
properties
IUPAC Name |
ethyl 2-(2,2-dimethylpropanoylamino)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-5-13-7(11)6-10-8(12)9(2,3)4/h5-6H2,1-4H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWYAXZGBCCVDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2,2-dimethylpropanoylamino)acetate | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

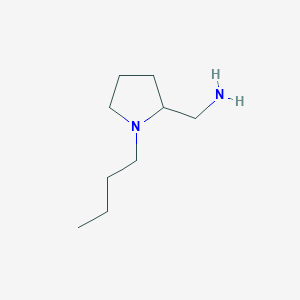
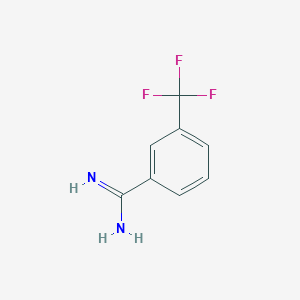



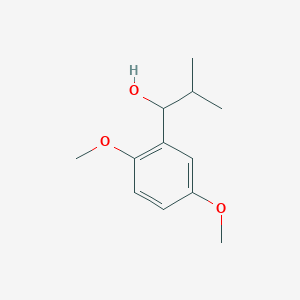
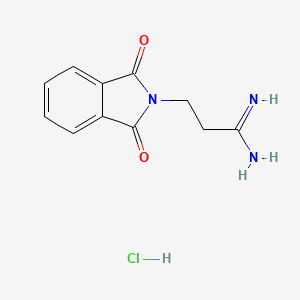
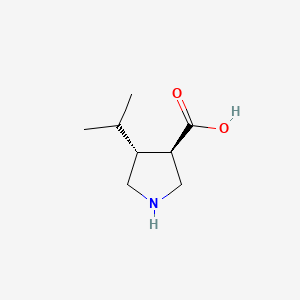
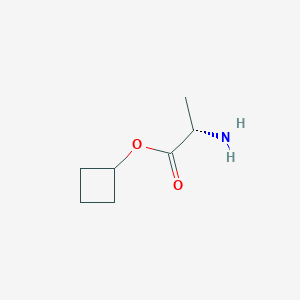

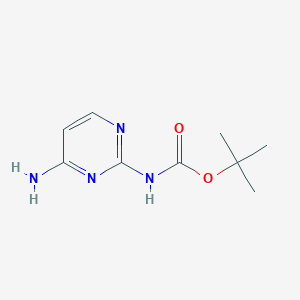
![1-N-[3-(1H-imidazol-1-yl)propyl]benzene-1,2-diamine](/img/structure/B3255990.png)
